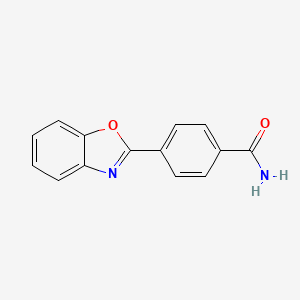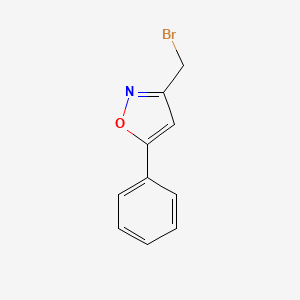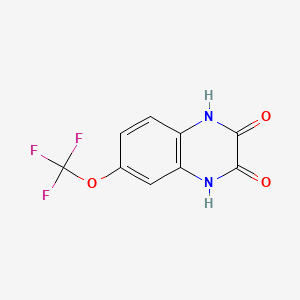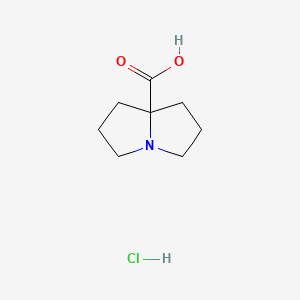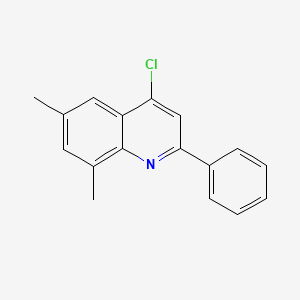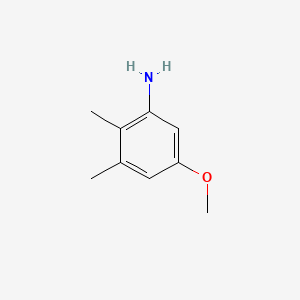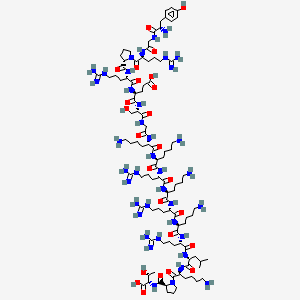
Tyr-PDGF A-Chain (194-211)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor A-chain. This peptide consists of 18 amino acids and is known for its role in various cellular processes, including cell growth, proliferation, and differentiation. The platelet-derived growth factor A-chain is a significant component in the regulation of cell division and development, making Tyr-PDGF A-Chain (194-211) an important molecule in biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-PDGF A-Chain (194-211) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Preparation: The resin is functionalized with a suitable linker to facilitate peptide chain attachment.
Amino Acid Coupling: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Tyr-PDGF A-Chain (194-211) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyr-PDGF A-Chain (194-211) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Tyr-PDGF A-Chain (194-211) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
Tyr-PDGF A-Chain (194-211) exerts its effects by binding to platelet-derived growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the activation of transcription factors and the expression of genes involved in cell growth, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Platelet-Derived Growth Factor B-Chain (PDGF-BB)
- Platelet-Derived Growth Factor C-Chain (PDGF-CC)
- Platelet-Derived Growth Factor D-Chain (PDGF-DD)
Uniqueness
Tyr-PDGF A-Chain (194-211) is unique due to its specific amino acid sequence and its ability to modulate cellular processes through its interaction with platelet-derived growth factor receptors. Unlike other platelet-derived growth factor chains, the A-chain has distinct structural and functional properties that make it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVAMFNZVPEPI-RHFUBDAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H181N39O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
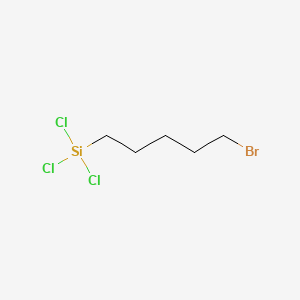


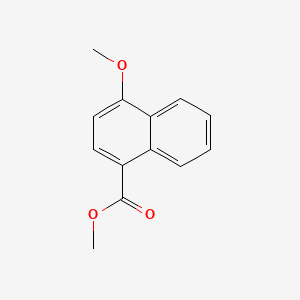
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
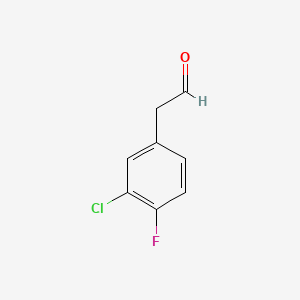
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
